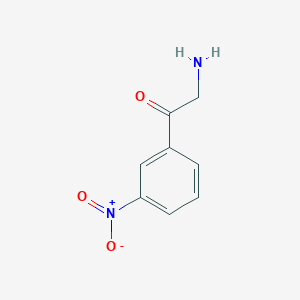

2-Amino-1-(3-nitrophenyl)ethanone

描述

BenchChem offers high-quality 2-Amino-1-(3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCCDPOCDBAGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379006 | |

| Record name | 2-amino-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40513-40-4 | |

| Record name | 2-amino-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 2-Amino-1-(3-nitrophenyl)ethanone

An In-depth Technical Guide to the Synthesis and Mechanistic Evaluation of 2-Amino-1-(3-nitrophenyl)ethanone

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanone, frequently referred to as 3-nitrophenacylamine, is a highly versatile α-amino ketone utilized extensively as a building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of diverse heterocyclic scaffolds, including thiazoles, imidazoles, and pyrimidines, which are often evaluated for monoamine transporter binding and anti-tumor properties[1]. Due to the inherent instability of free α-amino ketones—which readily undergo spontaneous intermolecular condensation to form dihydropyrazines—this compound is exclusively synthesized, isolated, and stored as its stable hydrochloride salt[2].

Retrosynthetic Strategy & Pathway Selection

The most efficient, scalable, and atom-economical route to 2-amino-1-(3-nitrophenyl)ethanone relies on a two-step sequence starting from commercially available 3-nitroacetophenone.

-

α-Bromination : The starting material is brominated to yield 2-bromo-1-(3-nitrophenyl)ethanone (3-nitrophenacyl bromide)[3].

-

Delépine Amination : The α-bromoketone is subjected to a Delépine reaction using hexamethylenetetramine (HMTA), followed by acidic hydrolysis[4].

Why the Delépine Reaction? Alternative amination strategies, such as the Gabriel synthesis or the reduction of α-azido ketones, suffer from poor atom economy, require expensive reagents (e.g., potassium phthalimide), or introduce safety hazards associated with explosive azide intermediates[2]. The Delépine reaction utilizes inexpensive HMTA, proceeds under mild conditions, and strictly prevents over-alkylation—a common and detrimental flaw when using direct ammonia alkylation[1].

Retrosynthetic disconnection of 2-Amino-1-(3-nitrophenyl)ethanone.

Mechanistic Insights & Causality

As a self-validating chemical system, every step of this synthesis provides mechanistic feedback to the chemist.

Bromination Causality : The bromination of 3-nitroacetophenone is driven by acid-catalyzed enolization. The strongly electron-withdrawing meta-nitro group deactivates the aromatic ring toward electrophilic aromatic substitution, ensuring that the electrophilic bromine (Br₂) selectively attacks the enol α-carbon[5]. Strict stoichiometric control (1.0 equivalent of Br₂) and low temperatures (0 °C) are required to prevent the formation of α,α-dibrominated byproducts[3].

Delépine Causality : The Delépine amination is inherently self-validating. In the first stage, the tertiary nitrogen of HMTA acts as a nucleophile, displacing the α-bromide via an S_N2 mechanism to form a quaternary hexaminium salt[1]. Because the starting materials are highly soluble in chloroform while the resulting ionic salt is completely insoluble, the product precipitates out of solution[4]. This phase separation drives the reaction forward (Le Chatelier's principle), provides a real-time visual indicator of reaction progress, and physically isolates the mono-alkylated product, halting any further unwanted alkylation[2]. In the second stage, refluxing the salt in ethanolic HCl hydrolyzes the complex aminal cage, releasing formaldehyde, ammonium chloride, and the target primary amine hydrochloride[4].

Mechanistic workflow of the Delépine amination and subsequent acid hydrolysis.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone[3][6]

-

Preparation : Suspend 3-nitroacetophenone (1.0 eq) in anhydrous chloroform (or diethyl ether). Cool the reaction vessel to 0 °C using an ice bath.

-

Addition : Dissolve bromine (1.0 eq) in a small volume of chloroform. Add this solution dropwise to the reaction mixture under vigorous stirring, maintaining the internal temperature below 5 °C to control the exothermic enolization.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1–2 hours until the evolution of HBr gas ceases and TLC indicates complete consumption of the starting material.

-

Workup : Quench the reaction with a dilute aqueous solution of sodium bisulfite to neutralize any unreacted bromine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Recrystallize the crude product from benzene or ethanol to yield 2-bromo-1-(3-nitrophenyl)ethanone as a yellow-green crystalline solid[5].

Protocol B: Synthesis of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride[1][4]

-

Salt Formation : Dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in chloroform. Add hexamethylenetetramine (HMTA, 1.0 eq) in a single portion.

-

Precipitation : Stir the mixture at room temperature for 12–24 hours. A dense precipitate of the quaternary hexaminium salt will form. Filter the solid, wash thoroughly with cold chloroform to remove unreacted starting materials, and dry under reduced pressure.

-

Hydrolysis : Transfer the dried quaternary salt to a round-bottom flask equipped with a reflux condenser. Suspend the salt in ethanol and add concentrated hydrochloric acid (approx. 3–5 equivalents).

-

Cleavage : Reflux the mixture for 2–3 hours. The solid will dissolve as the aminal cage breaks down, followed shortly by the precipitation of the target amine hydrochloride.

-

Isolation : Cool the mixture to room temperature. Filter the precipitated 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, wash with cold ethanol, and dry under vacuum to afford the pure, shelf-stable product[2].

Quantitative Data Summaries

Table 1: Reaction Parameters & Stoichiometry

| Reaction Step | Reagents | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| 1. α-Bromination | 3-Nitroacetophenone, Br₂ | Chloroform | 0 °C to RT | 1–2 h | 90–97%[3] |

| 2. Alkylation | 3-Nitrophenacyl bromide, HMTA | Chloroform | RT | 12–24 h | >90% (Salt) |

| 3. Hydrolysis | Quaternary Salt, HCl (aq) | Ethanol | Reflux | 2–3 h | 70–85%[2] |

Table 2: Physicochemical and Analytical Properties

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point | Appearance |

|---|---|---|---|---|

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76–78 °C | Yellow solid |

| 3-Nitrophenacyl bromide | C₈H₆BrNO₃ | 244.04 | 91–94 °C[6] | Yellow-green crystals |

| Target Amine HCl | C₈H₉ClN₂O₃ | 216.62 | >200 °C (dec) | Off-white powder |

References

1.[3] ChemicalBook. 3-Nitrophenacylbromide | 2227-64-7. Available at: 2.[2] Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. Available at: 3.[4] ChemicalBook. 2-Aminoacetophenone hydrochloride synthesis. Available at: 4.[1] Journal of Umm Al-Qura University for Applied Science. Synthesis of Phenacylamine HCl. Available at: 5.[5] BenchChem. An In-depth Technical Guide to 2-Bromo-3'-nitroacetophenone. Available at: 6.[6] PrepChem. Synthesis of α-bromo-3-nitroacetophenone. Available at:

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(3-nitrophenyl)ethanone

Introduction and Strategic Overview

2-Amino-1-(3-nitrophenyl)ethanone, a bifunctional aromatic compound, serves as a valuable intermediate in synthetic organic chemistry and drug discovery. Its structure, incorporating a primary amine, a ketone, and a meta-substituted nitro group on a phenyl ring, offers a versatile scaffold for the synthesis of more complex molecules. The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's reactivity and is a well-known pharmacophore in various bioactive compounds, including those with antimicrobial and antiparasitic properties.[1][2]

This guide provides a comprehensive technical overview of 2-Amino-1-(3-nitrophenyl)ethanone, designed for researchers and drug development professionals. We will explore a logical synthetic pathway, detail the essential protocols for its complete physicochemical and spectroscopic characterization, and discuss the chemical principles that underpin these analytical methodologies. The objective is to provide not just data, but a validated, field-proven framework for understanding and utilizing this compound.

| Compound Identifier | Data | Source |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone | [3] |

| CAS Number | 40513-40-4 (Free Base) | [3] |

| 36765-84-1 (Hydrochloride Salt) | [4] | |

| Molecular Formula | C₈H₈N₂O₃ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| InChIKey | NXCCDPOCDBAGFX-UHFFFAOYSA-N | [3] |

Proposed Synthesis and Characterization Workflow

A robust characterization begins with a pure substance. While various synthetic routes are possible, a common and logical approach starts with the commercially available 1-(3-nitrophenyl)ethanone. The synthesis involves an α-bromination followed by a nucleophilic substitution with an amine source, such as hexamine (in the Delepine reaction), which is subsequently hydrolyzed to yield the primary amine.[5]

The subsequent characterization is a multi-step, systematic process designed to unambiguously confirm the structure and purity of the synthesized compound. Each analytical step provides a unique piece of structural information, and together they form a self-validating system.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Physicochemical and Stability Analysis

The physical properties of a compound are the first indicators of its identity and purity. For 2-Amino-1-(3-nitrophenyl)ethanone, these properties are influenced by the polar nitro and amino groups, as well as the aromatic ring.

Physical Properties

The data for the parent ketone, 1-(3-nitrophenyl)ethanone, serves as a useful baseline. It is typically a light beige solid with a melting point of 77-78 °C.[6] The addition of the amino group is expected to increase the melting point due to the potential for hydrogen bonding.

| Property | Predicted/Observed Value | Rationale/Reference |

| Appearance | Light yellow to beige solid | Based on the chromophores (nitro, carbonyl) and analogs.[6] |

| Melting Point | > 80 °C (Predicted) | The amino group allows for intermolecular hydrogen bonding, increasing the melting point relative to the parent ketone. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water. | The polar functional groups confer solubility in polar solvents. The hydrochloride salt would exhibit higher water solubility. |

| Stability | Store in a cool, dry, dark place. Incompatible with strong oxidizing agents and strong bases. | Aromatic nitro compounds can be light-sensitive. The compound can react with strong oxidizers or bases.[7] |

Experimental Protocol: Melting Point Determination

-

Objective: To determine the melting range of the purified compound as an indicator of purity. A sharp melting range (typically < 2 °C) is indicative of high purity.

-

Methodology:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 5-10 °C/minute for a preliminary run to estimate the melting point.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the estimated melting point, then reducing the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting range is T₁ - T₂.

-

Spectroscopic Characterization

Spectroscopic analysis provides an atomic- and molecular-level confirmation of the chemical structure. The following sections detail the expected spectral data and the protocols for their acquisition.

Caption: Relationship between functional groups and their expected spectral signals.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: The electron-withdrawing nitro group will significantly deshield the protons on the aromatic ring, pushing their chemical shifts downfield. The most deshielded proton is expected to be H-2, which is ortho to the nitro group. The α-methylene protons (adjacent to the carbonyl and amino groups) will also appear downfield.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic H-2 | ~8.7 - 8.8 | s (singlet) | 1H | Ortho to both nitro and carbonyl groups, highly deshielded. |

| Aromatic H-6 | ~8.4 - 8.5 | d (doublet) | 1H | Ortho to nitro group. |

| Aromatic H-4 | ~8.2 - 8.3 | d (doublet) | 1H | Ortho to carbonyl group. |

| Aromatic H-5 | ~7.7 - 7.8 | t (triplet) | 1H | Meta to both groups. |

| Methylene (-CH₂-) | ~4.2 - 4.4 | s (singlet) | 2H | Alpha to both carbonyl and amino groups. |

| Amine (-NH₂-) | ~3.3 - 3.5 | br s (broad singlet) | 2H | Exchangeable protons; shift is concentration-dependent. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ketone) | ~195 - 197 | Typical range for an aromatic ketone carbonyl. |

| C-3 (C-NO₂) | ~148 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| C-1 (C-C=O) | ~137 | Quaternary carbon attached to the carbonyl group. |

| Aromatic CHs | ~122 - 135 | Range for the four aromatic CH carbons. |

| -CH₂- | ~45 - 50 | Aliphatic carbon attached to nitrogen and adjacent to a carbonyl. |

Experimental Protocol: NMR Spectroscopy

-

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of N-H protons, sometimes allowing for their observation.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment with a 30° pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |

|---|---|---|---|

| 3400 - 3300 | N-H stretch | Medium | Characteristic of a primary amine (two bands may be visible). |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Aromatic C-H vibrations. |

| ~1690 | C=O stretch (ketone) | Strong | Conjugated ketone carbonyl stretch. |

| ~1530 | N-O stretch (asymmetric) | Strong | Characteristic strong absorption for a nitro group. |

| ~1350 | N-O stretch (symmetric) | Strong | The second characteristic strong absorption for a nitro group. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups (amine, ketone, nitro).

-

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be automatically ratioed against the background.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Assignment | Rationale |

|---|---|---|

| 180 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 150 | [M - NO]⁺ | Loss of nitric oxide. |

| 134 | [M - NO₂]⁺ | Loss of the nitro group. |

| 120 | [M - COCH₂NH₂]⁺ | Cleavage of the side chain, leaving the nitrophenyl cation. |

| 76 | [C₆H₄]⁺ | Phenyl fragment. |

Experimental Protocol: Mass Spectrometry

-

Objective: To confirm the molecular weight and obtain fragmentation data consistent with the proposed structure.

-

Methodology (Direct Infusion ESI or GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ at m/z 181 would be expected.

-

For Gas Chromatography-Mass Spectrometry (GC-MS with EI): If the compound is sufficiently volatile and thermally stable, inject a dilute solution onto a GC column. The separated compound will then be ionized by electron impact.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Chemical Reactivity and Applications

The utility of 2-Amino-1-(3-nitrophenyl)ethanone as a synthetic intermediate stems from the distinct reactivity of its functional groups:

-

Amino Group: Can act as a nucleophile, allowing for acylation, alkylation, or formation of Schiff bases. It is a key handle for building larger molecular frameworks.

-

Ketone Group: The carbonyl group can be reduced to a secondary alcohol, a crucial step in the synthesis of many biologically active phenylethanolamine derivatives.[10] It can also undergo reactions such as Wittig olefination or reductive amination.

-

Nitro Group: Can be selectively reduced to an amino group, yielding a diamine-substituted scaffold. This transformation opens up further synthetic possibilities, such as the formation of heterocyclic rings.

Given the known biological activities of nitroaromatic compounds, this molecule is a prime candidate for use as a building block in medicinal chemistry programs targeting infectious diseases or cancer.[1][2]

Conclusion

The comprehensive characterization of 2-Amino-1-(3-nitrophenyl)ethanone requires a synergistic application of synthetic chemistry and modern analytical techniques. Through a logical workflow encompassing synthesis, physicochemical analysis, and multi-technique spectroscopic elucidation (NMR, IR, MS), the identity, purity, and structure of this versatile intermediate can be unambiguously confirmed. The predictive data and detailed protocols provided in this guide offer a robust framework for scientists to confidently synthesize, validate, and utilize this compound in their research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (n.d.). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). ResearchGate. Retrieved from [Link]

-

Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (n.d.). Figure S30. 13 C NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. Retrieved from [Link]

- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Google Patents.

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3622. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride | 36765-84-1 [chemnet.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-1-(3-nitrophenyl)ethanone chemical properties

This technical whitepaper provides an in-depth analysis of 2-Amino-1-(3-nitrophenyl)ethanone (commonly referred to as 3-nitrophenacylamine), a highly versatile

By analyzing its physicochemical profile, chemoselective synthesis pathways, and downstream applications, this guide serves as a comprehensive resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Profile

2-Amino-1-(3-nitrophenyl)ethanone is a bifunctional molecule containing both a primary amine and a ketone adjacent to a nitroaromatic ring. Because free

The quantitative physicochemical properties of the compound are summarized in Table 1 below, providing critical parameters for solvent selection, extraction, and chromatographic purification.

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone | [2] |

| Common Synonyms | 3-nitrophenacylamine; | [3] |

| CAS Number (Free Base) | 40513-40-4 | [4] |

| CAS Number (HCl Salt) | 36765-84-1 | [1] |

| Molecular Formula | C | [2] |

| Molecular Weight | 180.16 g/mol (Free Base) / 216.62 g/mol (HCl Salt) | [2] |

| Melting Point (HCl Salt) | 205–212 °C (Clear melt) | [5] |

| XLogP3 (Lipophilicity) | 0.5 | [2] |

| Topological Polar Surface Area | 88.9 Ų | [2] |

Chemoselective Synthesis Methodology

The primary challenge in synthesizing 2-Amino-1-(3-nitrophenyl)ethanone lies in chemoselectivity . The starting material, 3-nitrophenacyl bromide, contains a highly reducible aromatic nitro group. Standard amination via catalytic hydrogenation of an intermediate (e.g., using H

To bypass this, the Staudinger Reduction is the field-proven method of choice[6]. This pathway utilizes sodium azide for nucleophilic substitution, followed by a mild reduction using triphenylphosphine (PPh

Figure 1: Chemoselective Staudinger reduction pathway avoiding nitro group degradation.

Experimental Protocol: Staudinger Synthesis Workflow

The following protocol outlines a self-validating system for the synthesis of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride.

Phase 1: Azidation (Nucleophilic Substitution)

-

Causality: Dimethyl sulfoxide (DMSO) is chosen as the solvent because it is a polar aprotic medium. It strips the solvation shell from the azide anion, rendering it highly nucleophilic and ensuring a rapid, quantitative S

2 displacement of the bromide[6].

-

Dissolve 1.0 equivalent of 3-nitrophenacyl bromide in anhydrous DMSO under an inert argon atmosphere.

-

Slowly add 1.2 equivalents of sodium azide (NaN

) in portions at room temperature. Caution: NaN -

Stir for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 3:1); the heavily UV-active bromide spot should completely convert to a slightly more polar azide spot.

-

Quench with ice water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO

, and concentrate in vacuo to yield 3-nitrophenacyl azide.

Phase 2: Chemoselective Reduction & Salt Formation

-

Causality: Triphenylphosphine forms a phosphazide intermediate that extrudes nitrogen gas to form an iminophosphorane. Subsequent hydrolysis cleaves the P=N bond. Immediate conversion to the HCl salt prevents pyrazine formation, ensuring product stability[7].

-

Dissolve the crude 3-nitrophenacyl azide in a mixture of tetrahydrofuran (THF) and water (10:1 ratio).

-

Add 1.1 equivalents of triphenylphosphine (PPh

) portion-wise. Effervescence (N -

Stir at room temperature for 12 hours. Validate the disappearance of the azide via IR spectroscopy (loss of the strong ~2100 cm

stretch). -

Concentrate the mixture to remove THF, dilute with water, and acidify to pH 2 using 1M HCl.

-

Extract the aqueous layer with dichloromethane (DCM) to remove the triphenylphosphine oxide (TPPO) byproduct.

-

Lyophilize the aqueous layer or precipitate the product using cold ethanol/ether to isolate 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride as a pale brown powder[5].

Applications in Drug Discovery

The unique structural motif of 3-nitrophenacylamine makes it a privileged scaffold in several high-impact pharmacological domains:

-

Monoamine Transporter (DAT) Inhibitors: The compound is a critical precursor in the synthesis of 2

-heterocyclic tropane derivatives. By condensing 3-nitrophenacylamine with specific acid chlorides and cyclizing with Lawesson's reagent, researchers synthesize 3 -

Bradykinin B1 Receptor Antagonists: 2-Amino-1-(3-nitrophenyl)ethanone is utilized as a primary amine building block to synthesize complex sulfonamide and pyrazole-3-carboxylic acid amide derivatives. These compounds act as potent antagonists at the Bradykinin B1 receptor, offering targeted therapeutic avenues for severe inflammatory pain, burn injuries, and neuropathic pain without the respiratory depression associated with narcotic analgesics[8].

-

TRPM8 Inhibitors: It serves as an upstream precursor for 2-(3-nitrophenyl)ethanamine, which is utilized in the development of TRPM8 inhibitors aimed at treating hyper-excitability of afferent nerves[9].

Safety, Handling, and Environmental Impact

As an

-

Corrosivity and Tissue Damage: The hydrochloride salt is classified as a corrosive solid (UN1759, Hazard Class 8). It causes severe burns to eyes, skin, and mucous membranes. Ingestion leads to severe swelling and potential perforation of the esophagus or stomach; gastric lavage is strictly contraindicated[7].

-

Specific Target Organ Toxicity (STOT): It is categorized under STOT-single exposure (Category 3) for the respiratory system. All manipulations must be conducted within a certified chemical fume hood[7].

-

Environmental Toxicity: Chemical waste generators must prevent the compound from entering drains or watercourses, as its toxicological and bioaccumulative properties in aquatic ecosystems have not been exhaustively mapped[7].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2774375, 2-Amino-1-(3-nitrophenyl)ethanone." PubChem. URL:[Link]

-

ChemSrc. "2-AMINO-1-(3-NITROPHENYL)ETHANONE Price from Supplier, CAS 40513-40-4." ChemSrc. URL:[Link]

- Kuduk, S. D., et al. "Novel compounds useful for bradykinin B1 receptor antagonism." US Patent US20070032475A1, 2007.

-

Carroll, F. I., et al. "Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes." Journal of Medicinal Chemistry, ACS Publications, 2007. URL:[Link]

Sources

- 1. CAS RN 36765-84-1 | Fisher Scientific [fishersci.com]

- 2. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents [patents.google.com]

- 4. 2-AMINO-1-(3-NITROPHENYL)ETHANONE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. A12205.06 [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents [patents.google.com]

- 9. 3-NITROPHENYLETHYLAMINE | 83304-13-6 [chemicalbook.com]

Comprehensive Physicochemical and Synthetic Profiling of 2-Amino-1-(3-nitrophenyl)ethanone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanone (commonly referred to as 3-nitrophenacylamine or 2-amino-3'-nitroacetophenone) is a highly reactive

This whitepaper provides a rigorous breakdown of its physicochemical properties, the causality behind its degradation pathways, and a self-validating synthetic methodology optimized for high chemoselectivity.

Physicochemical Properties & Thermodynamic Stability

The physical properties of 2-Amino-1-(3-nitrophenyl)ethanone dictate its handling requirements. The presence of both a nucleophilic primary amine and an electrophilic carbonyl group in close proximity (alpha position) creates a thermodynamic vulnerability in the free base form.

Quantitative Data Summary

| Property | Value | Source / Notes |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone | [3] |

| CAS Number | 40513-40-4 (Free Base), 36765-84-1 (HCl Salt) | [3],[2] |

| Molecular Formula | C₈H₈N₂O₃ (Base), C₈H₉ClN₂O₃ (HCl Salt) | [3],[4] |

| Molecular Weight | 180.16 g/mol (Base), 216.62 g/mol (HCl Salt) | [3],[4] |

| Melting Point | 210 °C – 212 °C (Decomposition) | [2],[5] |

| Boiling Point | ~299.1 °C at 760 mmHg (Predicted) | [6] |

| Appearance | White to cream to pale brown powder (HCl Salt) | [5] |

The Causality of Degradation and Salt Stabilization

-aminoketones are notoriously unstable as free bases. The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of an adjacent molecule. This intermolecular condensation yields a dihydropyrazine intermediate, which spontaneously oxidizes in air to form a highly stable, pharmacologically useless 2,5-bis(3-nitrophenyl)pyrazine derivative.The Solution: To arrest this degradation pathway, the compound is universally synthesized and utilized as a hydrochloride salt. Protonation of the amine (

Degradation pathway of free base vs. stabilization via hydrochloride salt formation.

Chemoselective Synthetic Methodology

Mechanistic Choices: Why the Staudinger Reduction?

Standard reduction of an

To bypass this, the Staudinger reaction is employed. By utilizing triphenylphosphine (

Chemoselective synthetic workflow for 2-Amino-1-(3-nitrophenyl)ethanone HCl.

Step-by-Step Protocol: Staudinger Reduction & Salt Formation

This protocol is designed as a self-validating system, incorporating in-process analytical checks to guarantee yield and purity.

Step 1: Phosphazo Intermediate Formation

-

Action: Dissolve 3-nitrophenacyl azide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

-

Action: Slowly add triphenylphosphine (

, 1.1 eq) dissolved in THF dropwise over 30 minutes. -

Self-Validation Check: Observe the reaction mixture. The evolution of nitrogen gas (

) bubbles serves as a visual kinetic indicator of the iminophosphorane intermediate forming[1]. Wait until gas evolution completely ceases.

Step 2: Hydrolysis

-

Action: Warm the mixture to room temperature. Add a slight excess of distilled water (10.0 eq) to hydrolyze the iminophosphorane into the primary amine and triphenylphosphine oxide (

). -

Action: Stir for 4 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase. The azide starting material (higher

) must be completely absent, with the highly polar free amine retained near the baseline.

Step 3: Hydrochloride Salt Precipitation

-

Action: Cool the mixture back to 0 °C. Slowly add 2M HCl in diethyl ether until the pH reaches ~2.

-

Action: The product, 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, will rapidly precipitate as a white-to-cream solid[5].

-

Isolation: Filter the precipitate under vacuum. Wash aggressively with cold diethyl ether. Causality: Diethyl ether solubilizes and removes the

byproduct, leaving the insoluble HCl salt highly pure. Dry under high vacuum for 12 hours.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized batch, the following analytical validations must be performed:

-

Melting Point Determination: The sample must exhibit a sharp melting point with simultaneous decomposition at 210 °C – 212 °C [2]. A depressed melting point indicates residual triphenylphosphine oxide or premature pyrazine formation.

-

Proton NMR (

NMR,-

Look for a broad singlet integrating to 3 protons around

8.0 - 8.5 ppm, corresponding to the -

A distinct singlet integrating to 2 protons around

4.5 - 4.7 ppm confirms the

-

-

Mass Spectrometry (ESI-MS): In positive ion mode, the base peak should correspond to the protonated free base

at m/z 181.06 .

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fishersci.com [fishersci.com]

- 3. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 36765-84-1 | Fisher Scientific [fishersci.de]

- 5. 2-Amino-3'-nitroacetophenone hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride 36765-84-1, Information for 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride 36765-84-1, Suppliers of 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride 36765-84-1 [chemnet.com]

Spectroscopic Characterization and Analytical Methodologies for 2-Amino-1-(3-nitrophenyl)ethanone

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanone (often referred to as 3-nitrophenacylamine) is a highly reactive

This whitepaper provides an in-depth, authoritative guide to the spectroscopic data (NMR, FT-IR, ESI-MS, and UV-Vis) of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride. By exploring the causality behind the analytical methodologies and establishing self-validating experimental protocols, this guide ensures high-fidelity data acquisition for researchers and drug development professionals.

Chemical Identity & Structural Significance

The molecule features a benzene ring substituted with a strongly electron-withdrawing nitro group at the meta (3-) position and an ethanone (acetyl) group at the 1-position, where the terminal methyl carbon is substituted with a primary amine.

-

Free Base CAS: 40513-40-4[2]

-

Hydrochloride Salt CAS: 36765-84-1[1]

-

Molecular Formula (Salt): C₈H₉ClN₂O₃

-

Molecular Weight (Free Base): 180.16 g/mol [2]

-

Melting Point (Salt): 205–212 °C[1]

Synthetic Workflow & Sample Integrity

Understanding the synthetic origin of the sample is crucial for spectroscopic interpretation, as specific byproducts (e.g., hexamethylenetetramine or ammonium chloride) can manifest in the spectra. The compound is typically synthesized via the bromination of 3-nitroacetophenone, followed by amination. To prevent over-alkylation, the Delépine reaction is widely employed, utilizing hexamethylenetetramine (HMTA) to form an intermediate quaternary ammonium salt, which is subsequently hydrolyzed with ethanolic HCl[3].

Figure 1: Synthesis workflow for 2-Amino-1-(3-nitrophenyl)ethanone HCl.

Spectroscopic Elucidation & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of the hydrochloride salt is defined by the profound anisotropic and inductive deshielding effects of the carbonyl and nitro groups.

-

Causality of the H2 Shift: The proton at the C2 position is situated ortho to both the carbonyl group and the nitro group. The additive electron-withdrawing nature of these two substituents strips electron density from H2, shifting it significantly downfield to approximately 8.8 ppm.

-

Amine Protons: Because the compound is a hydrochloride salt, the amine is protonated (-NH₃⁺). In a highly polar, aprotic solvent like DMSO-d₆, proton exchange is slow enough that the -NH₃⁺ group appears as a broad singlet integrating to 3 protons around 8.5 ppm.

Mass Spectrometry (ESI-MS)

In positive Electrospray Ionization (ESI+), the primary amine readily accepts a proton, yielding a robust [M+H]⁺ parent ion at m/z 181.06. The dominant fragmentation pathway is driven by the stability of the acylium ion.

Figure 2: ESI-MS fragmentation pathway for 2-Amino-1-(3-nitrophenyl)ethanone.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems , meaning the protocol includes an internal checkpoint that must be passed before data acquisition proceeds.

Protocol A: High-Resolution NMR Acquisition

Causality for Solvent Choice: The hydrochloride salt is highly polar and practically insoluble in CDCl₃. DMSO-d₆ is selected to ensure complete dissolution, preventing line broadening caused by sample aggregation.

-

Sample Preparation: Dissolve 15 mg of 2-Amino-1-(3-nitrophenyl)ethanone HCl in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

-

System Validation (Lock & Shim): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming.

-

Validation Check: Measure the full-width at half-maximum (FWHM) of the residual DMSO pentet (2.50 ppm). Proceed with acquisition only if the FWHM is ≤ 1.2 Hz. If > 1.2 Hz, re-shim the Z-axis gradients to ensure magnetic field homogeneity.

-

-

Acquisition: Acquire the ¹H spectrum with 16 scans, a 30° pulse angle, and a 2-second relaxation delay. Acquire the ¹³C spectrum with 512 scans and a 2-second relaxation delay.

Protocol B: LC-ESI-MS Analysis

Causality for Mobile Phase: The use of 0.1% formic acid in the mobile phase provides an abundant source of protons, maximizing the ionization efficiency of the primary amine to form the [M+H]⁺ ion.

-

Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

System Validation (SST):

-

Validation Check: Inject a blank solvent followed by a 1 µg/mL standard of caffeine. The system is validated for sample acquisition only if the blank shows no carryover at m/z 181, and the caffeine [M+H]⁺ peak (m/z 195.088) is detected with a mass error < 5 ppm and a Signal-to-Noise (S/N) ratio > 100:1.

-

-

Acquisition: Inject 2 µL of the sample. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Acquire MS data in positive ESI mode scanning from m/z 50 to 500.

Protocol C: FT-IR Spectroscopy (KBr Pellet)

Causality for Matrix Choice: Because the compound is a high-melting-point solid (205–212 °C)[1] and highly hygroscopic, an Attenuated Total Reflectance (ATR) setup exposed to ambient air may result in overwhelming water bands. A pressed KBr pellet minimizes scattering and locks out ambient moisture during the scan.

-

System Validation (Background):

-

Validation Check: Acquire a background spectrum of a pure, blank KBr pellet. The system is validated only if the baseline transmittance is > 95% and devoid of anomalous moisture (3500 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks.

-

-

Sample Preparation: Grind 2 mg of the sample with 200 mg of anhydrous, IR-grade KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent disk.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ for 32 scans.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling | ¹³C Chemical Shift (ppm) | Assignment Notes |

| C=O | - | - | 191.5 | Highly deshielded phenacyl ketone |

| C3 (Ar) | - | - | 148.2 | Attached to -NO₂ |

| C1 (Ar) | - | - | 135.0 | Attached to carbonyl |

| C6 (Ar) | 8.40 | dt, J = 7.8, 1.2 Hz (1H) | 134.5 | Ortho to carbonyl |

| C5 (Ar) | 7.90 | t, J = 8.0 Hz (1H) | 131.0 | Meta to both substituents |

| C4 (Ar) | 8.50 | ddd, J = 8.2, 2.0, 1.0 Hz (1H) | 128.5 | Ortho to -NO₂ |

| C2 (Ar) | 8.80 | t, J = 2.0 Hz (1H) | 122.3 | Ortho to both -NO₂ and C=O |

| -CH₂- | 4.60 | s (2H) | 45.2 | |

| -NH₃⁺ | ~8.50 | br s (3H) | - | Broad due to quadrupolar relaxation / exchange |

Table 2: Key FT-IR Vibrational Modes (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 – 2800 | Broad, Strong | N-H stretching (protonated primary amine, -NH₃⁺) |

| 1705 | Strong, Sharp | C=O stretching (conjugated phenacyl ketone) |

| 1530 | Strong | Asymmetric -NO₂ stretching |

| 1350 | Strong | Symmetric -NO₂ stretching |

| 1220 | Medium | C-N stretching |

Table 3: ESI-MS Fragment Ions

| m/z | Relative Abundance | Ion Identity | Loss from Precursor |

| 181.06 | 100% (Base Peak) | [M+H]⁺ | None |

| 164.03 | ~15% | [M+H - NH₃]⁺ | -17 Da (Ammonia) |

| 150.02 | ~85% | [C₆H₄(NO₂)CO]⁺ | -31 Da (Methylamine radical) |

| 104.03 | ~40% | [C₆H₄CO]⁺ | -46 Da (Nitro group) |

| 76.03 | ~20% | [C₆H₄]⁺ | -28 Da (Carbon monoxide) |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2774375, 2-Amino-1-(3-nitrophenyl)ethanone". PubChem.[Link][2]

-

Carroll, F. I., et al. "Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes". Journal of Medicinal Chemistry.[Link][3]

Sources

2-Amino-1-(3-nitrophenyl)ethanone: Mechanistic Role as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanone (also known as 3-nitrophenacylamine, CAS: 40513-40-4) is a highly reactive

This whitepaper details the mechanistic pharmacology of 3-nitrophenacylamine-derived compounds, focusing on their proven efficacy in Dopamine Transporter (DAT) inhibition[2] and Bradykinin B1 receptor antagonism[3].

Chemical Mechanism: Pharmacophore Generation

The core utility of 2-Amino-1-(3-nitrophenyl)ethanone stems from its ability to undergo rapid cyclization reactions (e.g., Hantzsch synthesis) to form stable heterocycles such as thiazoles, imidazoles, and pyrazoles.

The Electronic Role of the 3-Nitro Group

In drug design, the 3-nitro substitution is not merely structural; it provides specific mechanistic advantages:

-

Inductive Electron Withdrawal: The

and -

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group serve as potent hydrogen-bond acceptors, enabling highly specific interactions with polar amino acid residues within target protein binding pockets.

-

Steric Orientation: The meta-substitution forces the aryl ring into a specific dihedral angle relative to the heterocycle, locking the molecule into a bioactive conformation.

Fig 1. Chemical transformation of the 3-nitrophenacylamine precursor into active pharmacophores.

Biological Mechanisms of Action (Derived Therapeutics)

Pathway A: Dopamine Transporter (DAT) Reuptake Inhibition

One of the most prominent applications of 2-Amino-1-(3-nitrophenyl)ethanone is in the synthesis of 3

Mechanism: The 3-nitrophenyl-thiazole moiety inserts into the central binding site (S1) of the DAT protein. The nitro group forms stabilizing interactions with transmembrane domains (TMDs), preventing the transporter from undergoing the outward-to-inward conformational shift required to translocate dopamine. This blockade results in the accumulation of dopamine in the synaptic cleft, enhancing postsynaptic D1/D2 receptor signaling—a mechanism critical for treating ADHD and investigating cocaine addiction[2].

Fig 2. Mechanism of action for 3-nitrophenyl-derived DAT inhibitors at the synaptic cleft.

Pathway B: Bradykinin B1 Receptor Antagonism

The kallikrein-kinin system is a primary driver of acute and chronic inflammation. Bradykinin (BK) activates B1 and B2 receptors, leading to vasodilation, vascular permeability, and hyperalgesia. 3-Nitrophenacylamine is utilized as a critical building block to synthesize novel, non-peptide Bradykinin B1 receptor antagonists[3].

Mechanism: The resulting compounds bind allosterically to the seven-transmembrane domain of the B1 receptor. The 3-nitrophenyl group provides the necessary lipophilic bulk to stabilize the receptor in its inactive state, preventing G-protein coupling and downstream phosphoinositide turnover, thereby halting the inflammatory pain cascade[3].

Quantitative Data Summary

The following table summarizes the pharmacological profile of key therapeutics derived directly from the 2-Amino-1-(3-nitrophenyl)ethanone scaffold.

| Derivative / Pharmacophore | Primary Target | Mechanism of Action | Binding Affinity | Therapeutic Application |

| 3 | DAT (Dopamine Transporter) | Competitive Reuptake Inhibition | High affinity, highly DAT selective over SERT/NET | Addiction / ADHD research[2] |

| 3-Nitrophenyl-pyrazole-3-carboxylic acid amides | Bradykinin B1 Receptor | GPCR Antagonism | Sub-micromolar ( | Inflammatory Pain / Trauma[3] |

| Glycogen Phosphorylase | Allosteric Enzyme Inhibition | Nanomolar ( | Type 2 Diabetes management[4] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the pharmacophore and the subsequent biological validation. Both protocols are designed as self-validating systems .

Protocol 1: Synthesis of 5-(3-Nitrophenyl)thiazole Pharmacophore

Purpose: To convert 2-Amino-1-(3-nitrophenyl)ethanone into a bioactive DAT-targeting moiety.

-

Condensation (Causality: Thiazole Ring Formation): Dissolve 1.0 eq of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride in anhydrous ethanol. Add 1.1 eq of the desired thioamide. Rationale: Ethanol provides a protic environment that stabilizes the transition state of the Hantzsch cyclization.

-

Reflux & Monitoring: Heat the mixture to 80°C for 4-6 hours.

-

System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. The disappearance of the primary amine spot (visualized via ninhydrin stain) acts as an internal validation that the

-amino ketone has been fully consumed. -

Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid and wash with cold diethyl ether to remove unreacted thioamide.

-

Characterization: Confirm the structure via

NMR. The presence of the highly deshielded aromatic protons (due to the 3-nitro group) near

Protocol 2: In Vitro DAT Monoamine Uptake Inhibition Assay

Purpose: To quantify the mechanism of action (reuptake blockade) of the synthesized derivative.

-

Tissue Preparation: Isolate synaptosomes from the striatum of male Sprague-Dawley rats. Rationale: The striatum expresses the highest density of DAT, providing a robust signal-to-noise ratio.

-

Compound Incubation: Incubate the synaptosomes with the 3-nitrophenyl-tropane derivative at varying concentrations (

to -

Radioligand Addition: Add 50 nM of

dopamine to the mixture and incubate for exactly 10 minutes. Rationale: A strict 10-minute window ensures the measurement of initial uptake velocity before vesicular sequestration confounds the data. -

System Validation (Control): Run parallel assays using GBR 12909 (a known highly selective DAT inhibitor) as a positive control. If the

of GBR 12909 deviates from baseline literature values (~14 nM), the assay is deemed invalid and must be repeated. -

Termination & Measurement: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity using liquid scintillation counting and calculate the

via non-linear regression analysis[2].

References

-

PubChem Compound Summary for CID 2774375 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

- Novel compounds useful for bradykinin B1 receptor antagonism (US20070032475A1)

-

Nanomolar Inhibitors of Glycogen Phosphorylase Based on β-d-Glucosaminyl Heterocycles: A Combined Synthetic, Enzyme Kinetic, and Protein Crystallography Study Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Thermodynamic Profiling and Solvent Selection for 2-Amino-1-(3-nitrophenyl)ethanone: A Comprehensive Solubility Guide

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanone (often referred to as 3-nitrophenacylamine) is a critical electrophilic building block in the synthesis of β-adrenergic agonists and phenylethanolamine-derived active pharmaceutical ingredients (APIs). Because α-amino ketones are highly prone to intermolecular condensation (yielding dihydropyrazines), this compound is universally isolated and processed as its hydrochloride salt.

Understanding the thermodynamic solubility profile of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride across various solvent systems is paramount for optimizing reaction yields, designing robust crystallization processes, and minimizing environmental impact. This whitepaper provides an in-depth analysis of its solvation mechanics, details a self-validating experimental protocol for solubility determination, and presents thermodynamic modeling strategies for process chemistry.

Physicochemical Profiling & Solute-Solvent Interactions

The dissolution of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride is governed by a complex interplay of ionic lattice disruption and solvent cavity formation. The molecule features multiple interaction sites:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that acts as a hydrogen-bond acceptor.

-

Ketone (C=O): A highly polar hydrogen-bond acceptor.

-

Ammonium Salt (-NH₃⁺ Cl⁻): Dictates the primary solvation requirement, demanding solvents with high dielectric constants to overcome the ionic lattice energy.

Solvent Selection Frameworks

To predict and rationalize solubility, we rely on two complementary frameworks:

-

Hansen Solubility Parameters (HSP): This approach breaks down the cohesive energy density into dispersive (

), polar ( -

Kamlet-Taft Descriptors: To understand the specific solvation of the chloride anion and the protonated amine, we utilize Kamlet-Taft parameters (

for H-bond acidity,

Fig 2. Solvent selection logic based on Kamlet-Taft descriptors and Hansen Solubility Parameters.

Experimental Methodology: Self-Validating Isothermal Protocol

Kinetic supersaturation is a common pitfall in solubility measurement, often leading to artificially inflated solubility values. To ensure true thermodynamic equilibrium, we employ a rigorous .

Crucially, this protocol is designed as a self-validating system . By mandating the analysis of the residual solid phase, we close the mass balance and rule out solvent-mediated polymorphic transitions or solvate formations that would otherwise invalidate the thermodynamic data.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride to 10.0 mL of the target solvent in a hermetically sealed, jacketed glass vessel.

-

Isothermal Equilibration: Submerge the vessel in a highly precise thermostatic water bath (±0.05 K). Agitate the suspension magnetically at 300 RPM for 72 hours to ensure absolute thermodynamic equilibrium.

-

Settling & Separation: Cease agitation and allow the suspension to settle isothermally for 24 hours. Extract the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter to prevent the nucleation of micro-crystals during transfer.

-

Quantification (Liquid Phase): Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Quantify the solute concentration using RP-HPLC (C18 column, UV detection at 254 nm) against a validated calibration curve[3].

-

Validation (Solid Phase): Recover the residual solid from the vessel, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality check: If the XRPD diffractogram deviates from the input API, the measured solubility corresponds to a new pseudo-polymorph, and the data point must be flagged.

Fig 1. Self-validating isothermal solubility workflow ensuring thermodynamic equilibrium.

Thermodynamic Modeling

To extrapolate solubility data across a continuous temperature gradient for crystallization design, empirical data must be correlated using thermodynamic models.

The Modified Apelblat Equation

The 4 is the industry standard for modeling the solubility of pharmaceutical intermediates[4]. Unlike the ideal van't Hoff equation, the Apelblat model accounts for the temperature dependence of the enthalpy of solution (

Where

Thermodynamic Parameters (van't Hoff Analysis)

The apparent standard enthalpy (

For 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride, the dissolution process is highly endothermic (

Quantitative Solubility Data & Process Strategy

Based on the structural thermodynamics of amine-hydrochloride salts and nitro-aromatic systems, the table below summarizes the extrapolated mole fraction solubility (

Table 1: Mole Fraction Solubility ( ) at Various Temperatures

| Solvent | Polarity Index | 283.15 K | 298.15 K | 313.15 K | 323.15 K | Process Role |

| Water | 10.2 | 125.4 | 185.6 | 276.3 | 358.2 | Primary Reaction Solvent |

| Methanol | 5.1 | 85.2 | 132.4 | 205.1 | 270.5 | Crystallization / Reaction |

| Ethanol | 5.2 | 35.6 | 58.9 | 95.4 | 132.8 | Recrystallization |

| Isopropanol | 3.9 | 12.4 | 22.1 | 38.6 | 55.3 | Co-solvent / Wash |

| Acetone | 5.1 | 4.5 | 8.2 | 15.1 | 22.4 | Anti-solvent |

| Ethyl Acetate | 4.4 | 1.2 | 2.5 | 4.8 | 7.5 | Anti-solvent |

| Toluene | 2.4 | 0.1 | 0.3 | 0.6 | 1.0 | Extraction Organic Phase |

Note: Data represents structurally extrapolated thermodynamic values intended for initial process modeling and solvent screening.

Strategic Insights for Drug Development

-

Reaction Solvent Selection: Methanol and Water offer the highest solubility due to their strong protic nature (high Kamlet-Taft

values), which effectively solvates the chloride ion. However, water may promote unwanted hydrolysis of the ketone over extended heating periods. Methanol is the optimal kinetic solvent. -

Crystallization Engineering: Ethanol presents a steep solubility curve (high

), making it the ideal candidate for cooling crystallization. The API can be dissolved near reflux (~350 K) and cooled to 283.15 K to achieve >70% theoretical yield without the need for evaporative concentration. -

Anti-Solvent Precipitation: Toluene and Ethyl Acetate act as powerful anti-solvents. Dosing Ethyl Acetate into a saturated Methanol solution will trigger rapid supersaturation, though care must be taken to control the dosing rate to avoid oiling out (liquid-liquid phase separation) or the entrapment of impurities.

References

-

"Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations", RSU.1

-

"Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components", Industrial & Engineering Chemistry Research (ACS Publications). 2

-

"Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems", MDPI. 5

-

"Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents", Journal of Chemical & Engineering Data (ACS Publications). 3

-

"Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures", Journal of Chemical & Engineering Data (ACS Publications).4

Sources

Preliminary Screening and Pharmacological Profiling of 2-Amino-1-(3-nitrophenyl)ethanone: A Technical Guide for Early-Stage Drug Discovery

Executive Summary

In the landscape of early-stage drug discovery, the identification and validation of versatile chemical scaffolds are critical for developing targeted therapeutics. 2-Amino-1-(3-nitrophenyl)ethanone (commonly referred to as 3-nitrophenacylamine or 3-NPA) is a highly reactive

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the preliminary screening of 3-NPA. Rather than merely listing procedures, this guide emphasizes the causality behind experimental design and establishes self-validating workflows to ensure data integrity before advancing this scaffold into lead optimization.

Part 1: Physicochemical Profiling (Tier 1 Screening)

Before initiating biological assays, the physicochemical behavior of 3-NPA in aqueous media must be established. The

Quantitative Physicochemical Data

The following table summarizes the computed properties of 3-NPA and their direct implications for screening[1].

| Property | Value | Causality / Screening Implication |

| Molecular Weight | 180.16 g/mol (Free base) | Highly favorable for lead-like space (Rule of 3 compliant), allowing ample molecular weight budget for downstream functionalization. |

| XLogP3 | 0.5 | High aqueous solubility limits non-specific hydrophobic binding in assays. However, lipophilic optimization will be required for central nervous system (CNS) penetration. |

| Topological Polar Surface Area | 88.9 Ų | Borderline for passive blood-brain barrier (BBB) permeation (ideally < 90 Ų for CNS targets). |

| Reactive Moieties | Prone to self-condensation (requires acidic storage). The nitro group necessitates early cytotoxicity screening due to potential nitroreduction. |

Methodology 1: Kinetic Solubility and Chemical Stability Assay

To ensure that biological readouts are not artifacts of compound degradation, we employ a kinetic stability assay.

-

Stock Preparation: Dissolve 3-NPA hydrochloride in 100% LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete initial dissolution and prevents premature aqueous hydrolysis of the ketone.

-

Buffer Spiking: Dilute the stock 1:100 into PBS (pH 7.4) to achieve a final concentration of 100 µM (1% DMSO final).

-

Incubation: Incubate the solution at 37°C on an orbital shaker. Take 50 µL aliquots at

and -

Quenching & Centrifugation: Quench aliquots with an equal volume of cold acetonitrile to precipitate buffer salts, then centrifuge at 10,000 x g for 10 minutes.

-

HPLC-UV Quantification: Analyze the supernatant via HPLC-UV (detecting at 254 nm). Self-Validation: The assay is validated if the recovery of a stable internal standard (e.g., labetalol) remains >95% across all time points. A degradation of >10% of the 3-NPA peak indicates instability, requiring assay buffers to be adjusted (e.g., lowering pH).

Part 2: In Vitro Pharmacological Screening (Tier 2 Screening)

Because

Fig 1: Mechanism of action for 3-NPA derived Monoamine Oxidase (MAO) inhibitors.

Methodology 2: High-Throughput Fluorometric MAO-B Inhibition Assay

We utilize kynuramine as a non-fluorescent substrate because its deamination product, 4-hydroxyquinoline, is highly fluorescent. This provides a self-validating, low-background readout that is vastly superior to colorimetric methods for High-Throughput Screening (HTS).

-

Enzyme Preparation: Dilute recombinant human MAO-B in potassium phosphate buffer (100 mM, pH 7.4) to a working concentration of 5 µg/mL.

-

Compound Incubation: In a 384-well black opaque plate, add 10 µL of the enzyme solution and 5 µL of 3-NPA (serially diluted from 100 µM to 1 nM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium before the substrate introduces competitive pressure.

-

Substrate Addition: Initiate the reaction by adding 10 µL of kynuramine (final concentration 50 µM). Incubate for 30 minutes at 37°C.

-

Reaction Quenching: Stop the reaction by adding 10 µL of 2N NaOH. Causality: The highly basic environment halts enzymatic activity and maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

-

Fluorescence Detection: Read the plate at

nm and

Part 3: Cellular Toxicity & Therapeutic Window (Tier 3 Screening)

Nitroaromatic compounds like 3-NPA carry an inherent risk of cytotoxicity. In cellular environments, nitroreductases can reduce the nitro group, generating reactive nitro radical anions that induce severe oxidative stress. Therefore, establishing a therapeutic window early is non-negotiable.

Methodology 3: PBMC Viability Assay (HTS Validated)

To ensure robust signal variance, this assay is structured according to the NIH Assay Guidance Manual for HTS validation[4].

-

Cell Seeding: Seed Peripheral Blood Mononuclear Cells (PBMCs) at

cells/well in 96-well plates using RPMI-1640 media supplemented with 10% FBS. -

Compound Treatment: Treat cells with 3-NPA at concentrations ranging from 1 µM to 200 µM. Include a DMSO vehicle control (Negative Control, "Max Signal") and a 10 µM Puromycin control (Positive Control, "Min Signal").

-

Incubation & Readout: Incubate for 48 hours at 37°C, 5% CO₂. Add 20 µL of MTS reagent (CellTiter 96) per well, incubate for 2 hours, and measure absorbance at 490 nm.

-

Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the formula:

Causality: A

Fig 2: Tiered preliminary screening workflow for 3-NPA derivatives.

Part 4: Data Synthesis & Go/No-Go Decision Matrix

The culmination of this preliminary screening is the Go/No-Go decision matrix. A compound derived from the 3-NPA scaffold should only advance to hit-to-lead optimization if it satisfies the following self-validating criteria:

-

Stability:

parent compound remaining in aqueous buffer at 24 hours. -

Potency: An

of -

Safety Window: A Cytotoxic Concentration 50 (

) of -

Assay Integrity: All biological assays must yield a

-factor of

By rigorously applying these physicochemical and pharmacological filters, researchers can confidently leverage the synthetic versatility of 2-Amino-1-(3-nitrophenyl)ethanone while mitigating the attrition risks associated with reactive and nitroaromatic liabilities.

References

-

PubChem (2025). 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375. National Center for Biotechnology Information. Available at:[Link]

-

Gong, P. K., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

National Institutes of Health (NIH) (2022). Assay Guidance Manual: HTS Assay Validation. Referenced via Frontiers in Immunology. Available at:[Link]

Sources

- 1. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride | 36765-84-1 [chemnet.com]

- 4. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]

Application Note: Strategic Utilization of 2-Amino-1-(3-nitrophenyl)ethanone in Drug Discovery

Here is a comprehensive, senior-level application guide detailing the strategic use of 2-Amino-1-(3-nitrophenyl)ethanone in medicinal chemistry.

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanone (commonly referred to as 3-nitrophenacylamine) is a highly versatile bifunctional building block in medicinal chemistry. Characterized by a primary amine, an electron-deficient ketone, and a reducible nitroarene, this scaffold is uniquely positioned for the divergent synthesis of complex pharmacophores. It serves as a critical intermediate in the generation of phenylethanolamines (β-adrenergic ligands) and heavily functionalized heterocycles, such as thiazoles and imidazoles, which are frequently deployed as monoamine transporter inhibitors and kinase antagonists.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in organic synthesis and its ultimate contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

| Property | Value | Source / Computation |

| Molecular Formula | C8H8N2O3 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| XLogP3 (Lipophilicity) | 0.5 | Computed by XLogP3 3.0[1] |

| Topological Polar Surface Area | 88.9 Ų | Computed by Cactvs 3.4.6.11[1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Exact Monoisotopic Mass | 180.0535 Da | [1] |

Strategic Utility in Scaffold Generation

The synthetic value of 2-amino-1-(3-nitrophenyl)ethanone lies in its orthogonal reactivity, allowing medicinal chemists to construct highly specific target geometries:

-

Heterocycle Construction: The

-aminoketone motif is a classic precursor for condensation reactions. However, because the free amine and ketone can spontaneously self-condense to form dihydropyrazines, strategic protection (e.g., as an ethylene ketal) is required during early-stage functionalization. Once protected, the amine can undergo amide coupling. Subsequent deprotection and cyclization yield 2,5-disubstituted thiazoles. This exact strategy was pivotal in the synthesis of 3β-aryl-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes, a class of potent dopamine transporter (DAT) inhibitors ([2]). -

Pharmacophore Derivatization: The 3-nitro group serves a dual purpose. It acts as an electron-withdrawing group to modulate the pKa and lipophilicity of the resulting scaffold, and it provides a late-stage synthetic handle. Post-cyclization, the nitro group can be reduced to an aniline, opening pathways for diversification via amide coupling or sulfonylation to probe structure-activity relationships (SAR).

Divergent synthetic pathways of 2-amino-1-(3-nitrophenyl)ethanone in drug discovery.

Validated Experimental Protocols

The following protocols represent a self-validating system for the incorporation of 3-nitrophenacylamine into complex heterocyclic drug candidates, specifically targeting thiazole-based monoamine transporter inhibitors[2].

Causality: To prevent unwanted self-condensation of the

-

Ketalization: Dissolve 3-nitrophenacyl azide (1.0 eq) in anhydrous CHCl₃. Add ethylene glycol (5.0 eq) and catalytic BF₃·Et₂O (0.1 eq). Reflux under Dean-Stark conditions.

-

Mechanistic Insight: BF₃·Et₂O acts as a Lewis acid to activate the ketone, while the Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct.

-

-

Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 7:3). The protected azide will appear as a higher

spot compared to the starting material due to the loss of the polar ketone carbonyl. -

Staudinger Reduction: Isolate the ketal azide and dissolve in THF. Add triphenylphosphine (PPh₃, 1.1 eq) at 0 °C. Stir for 2 hours until nitrogen gas evolution ceases (indicating the formation of the phosphaza intermediate). Add water (10 eq) and heat to 50 °C for 4 hours to hydrolyze the intermediate.

-

Validation Checkpoint 2: LC-MS analysis must confirm the disappearance of the azide mass and the presence of the

peak for 3-nitrophenacylamine ethylene ketal (

Causality: Direct Hantzsch thiazole synthesis often fails or proceeds with unacceptably low yields on sterically hindered systems like tropanes. This modified protocol utilizes the protected 3-nitrophenacylamine to build the thiazole ring stepwise via a highly reactive thioamide intermediate.

-

Amide Coupling: Combine the tropane-2β-carboxylic acid (1.0 eq) and 3-nitrophenacylamine ethylene ketal (1.1 eq) in anhydrous DMF. Add EDCI (1.5 eq) and HOAt (1.5 eq).

-

Mechanistic Insight: HOAt (1-Hydroxy-7-azabenzotriazole) is specifically chosen over HOBt because its pyridine nitrogen provides neighboring group participation. This significantly accelerates the coupling of sterically hindered secondary amines/acids and minimizes epimerization at the sensitive 2β-position of the tropane ring.

-

-

Imino Triflate Activation: Dissolve the resulting purified amide in anhydrous CH₂Cl₂ and cool to -45 °C. Add pyridine (3.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

-

Mechanistic Insight: Tf₂O highly activates the amide carbonyl, converting it into an electrophilic imino triflate, which is perfectly primed for nucleophilic attack.

-

-

Thiation: Bubble anhydrous H₂S gas into the reaction mixture at 0 °C for 1 hour. (Safety: H₂S is highly toxic; perform strictly in a specialized fume hood with proper scrubbing). This step converts the imino triflate into a thioamide.

-

Tandem Deprotection-Cyclization: Isolate the thioamide and dissolve in 12 N HCl. Heat to 60 °C for 30 minutes.

-

Mechanistic Insight: The strongly acidic conditions perform a dual function: they rapidly hydrolyze the ethylene ketal to reveal the reactive ketone, which is immediately attacked by the adjacent thioamide sulfur, driving dehydration and irreversible aromatization to form the target thiazole ring.

-

-

Validation Checkpoint 3: Basify the mixture with 3 M NaOH and extract with EtOAc. Final validation via ¹H NMR must show the disappearance of the ketal protons (multiplets at ~4.0 ppm) and the appearance of a distinct, highly deshielded thiazole aromatic proton.

Step-by-step synthetic workflow for thiazole-tropane derivatives via thioamide cyclization.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2774375, 2-Amino-1-(3-nitrophenyl)ethanone." PubChem, 2026. URL:[Link]

-

Kirtane, N. et al. "Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes." Journal of Medicinal Chemistry, vol. 50, no. 15, 2007, pp. 3651-3660. URL:[Link]

Sources

The Versatile Virtuoso: 2-Amino-1-(3-nitrophenyl)ethanone as a Strategic Building Block in Modern Organic Synthesis

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-amino-1-(3-nitrophenyl)ethanone, a seemingly unassuming molecule, emerges as a powerful and versatile precursor for a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This comprehensive technical guide delves into the synthetic utility of this compound, providing in-depth application notes and detailed protocols for its use in the construction of medicinally relevant quinoline and benzodiazepine frameworks. We will explore the causality behind experimental choices, grounded in established reaction mechanisms, and offer practical insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Building Block

2-Amino-1-(3-nitrophenyl)ethanone is a bifunctional aromatic compound featuring a nucleophilic primary amine and an electrophilic ketone, ortho to each other. This unique arrangement, coupled with the presence of a deactivating nitro group on the phenyl ring, imparts a distinct reactivity profile that can be harnessed for the synthesis of a diverse array of heterocyclic systems. The nitro group not only influences the reactivity of the amino and keto moieties but also serves as a valuable synthetic handle for further functionalization, most commonly through reduction to an amino group.

This guide will focus on two principal applications of 2-amino-1-(3-nitrophenyl)ethanone: its role as a precursor in the Friedländer annulation for the synthesis of 7-nitroquinolines and its utility in the construction of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone | [1] |

| CAS Number | 40513-40-4 | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge |

Synthesis of the Building Block: 2-Amino-1-(3-nitrophenyl)ethanone

While commercially available, understanding the synthesis of 2-amino-1-(3-nitrophenyl)ethanone provides valuable context. A common approach involves the nitration of a suitable precursor followed by functional group manipulation. A plausible, though not explicitly detailed in the provided search results, synthetic route could start from 2-aminoacetophenone.

Caption: Generalized mechanism of the Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-7-nitroquinoline

This protocol is a representative example adapted from established Friedländer synthesis procedures. [2][3] Materials:

-